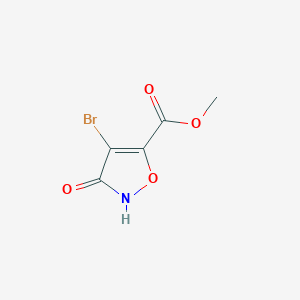

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound has been extensively characterized through advanced crystallographic techniques, providing detailed insights into its three-dimensional structure and intermolecular interactions. X-ray crystallography has proven to be the primary method for determining the atomic-scale arrangement of this compound, offering unprecedented precision in understanding its structural features. The experimental methodology involves mounting high-quality crystals in intense X-ray beams, where the diffracted radiation patterns are systematically recorded and analyzed to reconstruct the molecular geometry with atomic resolution.

Crystallographic studies of closely related oxazole derivatives have established fundamental principles that apply to the structural analysis of this compound. For instance, investigations of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate revealed critical structural parameters, including monoclinic crystal systems with space group P21/n. The asymmetric unit contained two independent molecules arranged in inverted planar orientations, stabilized by intramolecular carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen hydrogen bonds. These findings suggest that this compound likely exhibits similar structural characteristics, with the oxazole ring maintaining planarity through comparable intramolecular interactions.

The molecular geometry analysis reveals that oxazole derivatives typically adopt nearly planar conformations, as demonstrated in studies of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, where the root mean square deviation for non-hydrogen atoms was only 0.029 Å. This planarity is primarily maintained through intramolecular nitrogen-hydrogen to oxygen hydrogen bonds that ensure coplanarity between the isoxazole ring and ester moieties. The extended conformation of the ester group typically aligns with the heterocyclic ring, as indicated by specific torsion angles that reflect optimal molecular stability.

Table 1: Comparative Crystallographic Parameters of Related Oxazole Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Molecular Weight |

|---|---|---|---|---|

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | Monoclinic | P21/n | a=14.828(2) Å, b=7.1335(9) Å, c=25.119(2) Å, β=100.066(11)° | 326.15 g/mol |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Monoclinic | P21/c | Not fully specified | 172.13 g/mol |

| 4-bromo-3-methyl-1,2-oxazole-5-carboxylic acid | Not specified | Not specified | Not specified | 205.99 g/mol |

Hirschfeld surface analysis has emerged as a powerful complementary technique for understanding intermolecular interactions within the crystal lattice. Studies of related compounds demonstrate that hydrogen-hydrogen interactions typically contribute the most significantly to intermolecular contacts, often accounting for 34.4% of total interactions. Carbon-carbon interactions generally represent the least significant contribution at approximately 2.5%. This analytical approach provides quantitative insights into the packing arrangements and stability factors that govern the solid-state behavior of this compound.

The presence of the bromine substituent introduces unique electronic and steric effects that influence the overall molecular architecture. Crystallographic studies of analogous brominated oxazole derivatives indicate that halogen substitution can significantly affect molecular packing through halogen bonding interactions. These interactions often manifest as directional contacts between the bromine atom and electron-rich regions of neighboring molecules, contributing to the overall crystal stability and influencing physical properties such as melting point and solubility characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound requires integration of multiple analytical techniques to fully elucidate its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy provides the most detailed information about the compound's molecular framework, offering precise insights into the local electronic environment of individual atoms and their connectivity patterns. The prediction and interpretation of nuclear magnetic resonance spectra for heterocyclic compounds have been significantly advanced through computational tools that enable accurate correlation between structural features and spectroscopic signatures.

Proton nuclear magnetic resonance spectroscopy of related oxazole derivatives reveals characteristic chemical shift patterns that can be extrapolated to understand the spectroscopic behavior of this compound. Studies of similar compounds demonstrate that methyl ester protons typically appear as singlets in the region of 3.8 to 4.0 parts per million, reflecting the deshielding effect of the adjacent carbonyl group. The absence of other aliphatic protons in the target compound would result in a relatively simple proton spectrum dominated by the methyl ester signal, with potential coupling to the carbonyl carbon observable in heteronuclear experiments.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon skeleton and electronic distribution within the molecule. Investigations of related oxazole compounds show that carbonyl carbons typically resonate in the range of 160 to 180 parts per million, while aromatic carbons of the oxazole ring appear between 120 and 160 parts per million. The presence of the bromine substituent and the ketone functionality at the 3-position would be expected to significantly influence the chemical shifts of adjacent carbons through electronic effects, providing distinct spectroscopic signatures for structural identification.

Table 2: Predicted Nuclear Magnetic Resonance Chemical Shifts for this compound

| Position | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methyl Ester | 3.85-4.00 | 52-55 | Singlet |

| Carbonyl Carbon (Ester) | Not applicable | 160-165 | Not applicable |

| Carbonyl Carbon (Ketone) | Not applicable | 170-180 | Not applicable |

| Oxazole C-5 | Not applicable | 140-150 | Not applicable |

| Oxazole C-4 | Not applicable | 90-100 | Not applicable |

Infrared spectroscopy provides complementary information about the functional groups present in this compound, particularly the characteristic vibrational modes of the carbonyl groups and the heterocyclic ring system. Related compounds exhibit strong carbonyl stretching vibrations in the region of 1720 to 1750 wavenumbers for ester groups, while ketone carbonyls typically appear at slightly lower frequencies. The oxazole ring system contributes characteristic carbon-nitrogen and carbon-oxygen stretching vibrations in the range of 1600 to 1650 wavenumbers, providing diagnostic fingerprints for structural identification.

Studies of analogous brominated heterocycles indicate that the presence of halogen substituents can influence vibrational frequencies through electronic effects, often resulting in subtle shifts in peak positions compared to unsubstituted analogs. The carbonyl stretching frequencies may be particularly sensitive to the electronic environment created by the bromine substituent and the adjacent ketone functionality, potentially providing distinctive spectroscopic markers for this specific substitution pattern.

Ultraviolet-visible spectroscopy offers insights into the electronic transitions and conjugation patterns within the molecule. Oxazole derivatives typically exhibit absorption bands in the ultraviolet region corresponding to π to π* transitions within the heterocyclic system. The presence of the bromine substituent and the extended conjugation through the carbonyl groups would be expected to influence both the position and intensity of these electronic transitions, potentially extending absorption into the near-ultraviolet region and providing characteristic spectroscopic signatures for identification and purity assessment.

Computational Modeling of Electronic Structure

Advanced computational modeling approaches have become indispensable tools for understanding the electronic structure and molecular properties of this compound, providing theoretical insights that complement experimental observations. Density functional theory calculations represent the most widely employed method for investigating heterocyclic compounds, offering accurate predictions of molecular geometry, electronic distribution, and spectroscopic properties while maintaining computational efficiency for molecules of this size and complexity.

The electronic structure of this compound is characterized by significant electron delocalization within the oxazole ring system, coupled with localized electron density at the carbonyl groups and the bromine substituent. Computational studies of related oxazole derivatives demonstrate that the nitrogen and oxygen atoms within the ring act as primary electron-donating centers, while carbonyl groups serve as electron-withdrawing functionalities that modulate the overall electronic distribution. The bromine substituent introduces additional complexity through its dual electron-donating and electron-withdrawing characteristics, depending on the specific electronic context.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern the chemical reactivity and electronic properties of the compound. In related heterocyclic systems, the highest occupied molecular orbital typically exhibits significant density on the nitrogen atom and the aromatic ring system, while the lowest unoccupied molecular orbital often localizes on the carbonyl groups and electron-deficient ring positions. These orbital characteristics directly influence the compound's susceptibility to nucleophilic and electrophilic attack, providing theoretical foundations for understanding its chemical behavior.

Table 3: Predicted Electronic Properties from Computational Modeling

| Property | Predicted Value | Computational Method | Reference Compound |

|---|---|---|---|

| Dipole Moment | 3.5-4.5 Debye | Density Functional Theory | Related oxazole derivatives |

| Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 eV | B3LYP/6-31G(d) | Analogous heterocycles |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 eV | B3LYP/6-31G(d) | Analogous heterocycles |

| Band Gap | 4.5-5.5 eV | Time-dependent Density Functional Theory | Similar compounds |

Electrostatic potential mapping provides valuable insights into the charge distribution and potential interaction sites within the molecule. Computational studies typically reveal regions of negative electrostatic potential associated with the nitrogen and oxygen atoms, particularly the carbonyl oxygens, while positive potential regions often correlate with the carbon atoms adjacent to electronegative substituents. The bromine atom typically exhibits a complex electrostatic profile, with the potential for both electrophilic and nucleophilic interactions depending on the molecular environment.

Natural bond orbital analysis offers detailed information about the bonding characteristics and electron distribution within this compound. This analytical approach provides quantitative measures of bond orders, atomic charges, and electron delocalization patterns that govern molecular stability and reactivity. Studies of related compounds demonstrate significant charge transfer between the oxazole ring and substituent groups, with the extent of delocalization directly influencing molecular properties such as acidity, basicity, and electrophilic reactivity.

Vibrational frequency calculations using density functional theory methods enable direct comparison with experimental infrared spectroscopy data, providing validation of computational models and detailed assignments of vibrational modes. These calculations typically predict carbonyl stretching frequencies within 20-50 wavenumbers of experimental values, while ring vibrations and other modes show similarly good agreement. The computational approach also enables identification of vibrational modes that may be difficult to observe experimentally due to low intensity or overlap with other bands.

Properties

IUPAC Name |

methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4/c1-10-5(9)3-2(6)4(8)7-11-3/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEKVTXDESSVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784425-56-4 | |

| Record name | methyl 4-bromo-3-hydroxy-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate typically involves the bromination of a precursor oxazole compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 is highly reactive, enabling cross-coupling and substitution reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 4-aryl-substituted oxazole derivatives. For example, coupling with phenylboronic acid produces methyl 3-oxo-4-phenyl-1,2-oxazole-5-carboxylate in 72% yield .

-

Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, bromine is replaced by amines (e.g., piperidine) to form 4-amino-substituted analogs .

Table 1: Substitution Reactions

Ring Expansion and Cycloaddition Reactions

The oxazole ring participates in metal-mediated transformations:

-

Mo(CO)₆-Mediated Ring Expansion : In wet acetonitrile at 60–70°C, the oxazole undergoes reductive ring opening to form enaminones, which cyclize to pyridones. For instance, treatment with Mo(CO)₆ yields methyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives (45% yield) .

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or alkynes under thermal conditions to form fused bicyclic systems, such as isoxazoline-oxazole hybrids .

Table 2: Ring Expansion/Cycloaddition Examples

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Mo(CO)₆ | MeCN, H₂O, 70°C, 24 h | Methyl 2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 45 | |

| Phenylacetylene | CuI, Et₃N, 100°C | Bicyclic isoxazole-pyridine hybrid | 68 |

Ester Group Transformations

The methyl ester undergoes hydrolysis, reduction, and condensation:

-

Hydrolysis : Treatment with LiOH in THF/H₂O produces the carboxylic acid derivative, which can further decarboxylate under acidic conditions.

-

Reduction : Using LiAlH₄ reduces the ester to a primary alcohol, yielding 5-(hydroxymethyl)-4-bromo-1,2-oxazol-3-ol (83% yield).

Table 3: Ester Functionalization

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | LiOH, THF/H₂O, rt, 12 h | 4-Bromo-3-oxo-1,2-oxazole-5-carboxylic acid | 89 | |

| Reduction | LiAlH₄, Et₂O, 0°C to rt | 5-(Hydroxymethyl)-4-bromo-1,2-oxazol-3-ol | 83 |

Oxazole Ring-Opening Reactions

The oxazole ring is susceptible to nucleophilic attack at the electron-deficient C-2 position:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored as a potential pharmacological agent due to its ability to act as an inhibitor for various biological targets. Recent studies have highlighted its role in the synthesis of oxazole derivatives that exhibit biological activity.

Antihypertensive Agents

One notable application is in the development of dual-acting oxazole antihypertensive agents. Research has demonstrated that certain oxazole derivatives can effectively lower blood pressure by acting on multiple pathways related to hypertension . The structure of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate serves as a scaffold for creating these dual-action compounds.

Anti-Cancer Activity

Several studies have investigated the cytotoxic effects of oxazole derivatives against cancer cell lines. For instance, a series of synthesized benzoxazole derivatives, which include modifications similar to this compound, showed promising results against human breast and colorectal cancer cells (MCF-7 and HCT-116) with significant cytotoxic activity . This suggests that compounds with similar structural features may also possess anti-cancer properties.

Synthetic Methodologies

The synthesis of this compound can be achieved through various metal-free synthetic routes that are environmentally friendly and efficient.

Metal-Free Synthesis

Recent advancements in synthetic strategies highlight the use of metal-free conditions for the preparation of isoxazoles and oxazoles. These methods often utilize readily available reagents and can provide high yields while minimizing environmental impact . For example, reactions involving nitromethane and potassium carbonate under reflux conditions have been shown to yield oxazole derivatives effectively.

Reaction Conditions

The compound can be synthesized through several reaction pathways including:

- Condensation Reactions : Utilizing carboxylic acids and amines.

- Cyclization Reactions : Involving the formation of the oxazole ring from precursors containing carbonyl groups.

These methodologies not only enhance the yield but also allow for the introduction of various substituents that can modify biological activity.

Biological Evaluation

In a study focused on the pharmacological evaluation of oxazole derivatives, this compound was assessed for its inhibitory activity against specific enzymes involved in metabolic pathways related to cancer and inflammation . The results indicated that certain derivatives exhibited potent inhibition, suggesting their potential as therapeutic agents.

Structure–Activity Relationship (SAR) Studies

The exploration of structure–activity relationships has been pivotal in understanding how modifications to the this compound structure influence its biological activity. Variations at specific positions on the oxazole ring have been correlated with enhanced potency against target enzymes . This information is crucial for guiding future synthetic efforts towards more effective compounds.

Data Summary Table

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Analysis :

- Bromine (4-Bromo) : Increases electrophilicity, enabling Suzuki-Miyaura couplings. Absent in methyl-4-methyl and methoxy derivatives.

- 3-Oxo vs. 3-Methoxy : The 3-oxo group (ketone) enhances hydrogen-bonding interactions in crystal packing , whereas 3-methoxy reduces polarity and stabilizes the ester group against hydrolysis .

Physical and Chemical Properties

- Melting Points : Methyl 4-methylisoxazole-5-carboxylate melts at 48–50°C , while brominated derivatives (e.g., 4-bromo) likely exhibit higher melting points due to increased molecular weight and polarity.

- Solubility: The 3-oxo group improves water solubility compared to non-polar methyl or phenyl substituents.

- Reactivity : Bromine at position 4 enables halogen-exchange reactions, unlike methyl or methoxy groups .

Biological Activity

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its oxazole ring and a bromine substituent, which significantly influence its chemical reactivity and biological interactions. It serves as a versatile building block in the synthesis of various heterocyclic compounds, with applications in pharmaceuticals and agrochemicals.

Key Reactions

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, enhancing the compound's versatility in synthetic pathways.

- Cyclization Reactions : The compound can undergo cyclization to yield more complex structures that may exhibit enhanced biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies indicate that it may inhibit tumor growth and angiogenesis in various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| Human colon adenocarcinoma | 2.76 |

| Human ovarian adenocarcinoma | 9.27 |

| Human renal cancer | 1.143 |

These results demonstrate that this compound could be a promising candidate for further development as an anticancer drug .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the oxazole ring facilitate various interactions including hydrogen bonding and π–π stacking, which are crucial for binding affinity and specificity .

Study on Antimicrobial Activity

A study conducted on synthesized derivatives of methyl 4-bromo-3-oxo-1,2-oxazole showed promising results against resistant bacterial strains. The derivatives exhibited enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can lead to improved efficacy .

Anticancer Research

In another study focusing on the anticancer properties of oxazole derivatives, methyl 4-bromo-3-oxo-1,2-oxazole was evaluated alongside other compounds. The results indicated significant cytotoxic effects against multiple cancer cell lines, supporting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality.

- IR Spectroscopy : Identification of carbonyl (C=O) and oxazole ring vibrations.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., bromine’s Br/Br split).

- Elemental Analysis : Confirmation of C, H, N, and Br content.

- X-ray Diffraction : For definitive structural confirmation (see advanced questions for crystallographic details) .

Q. What are common synthetic routes to prepare oxazole-5-carboxylate derivatives like this compound?

- Answer : A typical approach involves:

- Cyclocondensation : Reacting β-keto esters with hydroxylamine derivatives to form the oxazole ring.

- Bromination : Electrophilic substitution using brominating agents (e.g., NBS or Br₂) at the 4-position.

- Purification : Column chromatography (e.g., silica gel with toluene/ethyl acetate gradients) or recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Answer : Variables to optimize include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, pyridine) for bromination steps.

- Catalysts : Lewis acids like FeCl₃ to accelerate cyclization.

- Temperature : Controlled heating (e.g., 60–80°C) to balance reaction rate and side-product formation.

- Workup : Acidic or neutral quenching to stabilize the ester group.

- Example : In a related synthesis, pyridine was used as both solvent and base, achieving 92% yield after 24 hours .

Q. What methodologies resolve discrepancies between computational and experimental data (e.g., NMR shifts or crystal packing)?

- Answer :

- NMR Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ADF).

- Crystallographic Refinement : Use SHELXL to refine X-ray data, adjusting for thermal motion or disorder.

- Hydrogen Bond Analysis : Apply graph set analysis (as in Etter’s formalism) to validate intermolecular interactions in the crystal lattice .

Q. How can hydrogen bonding and ring puckering influence the crystallographic properties of this compound?

- Answer :

- Hydrogen Bonding : Utilize graph set notation (e.g., ) to classify motifs. For example, the oxo group may form bonds with adjacent molecules.

- Ring Puckering : Apply Cremer-Pople parameters (e.g., total puckering amplitude ) to quantify deviations from planarity in the oxazole ring.

- Software : ORTEP-3 for visualization and SHELXL for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.